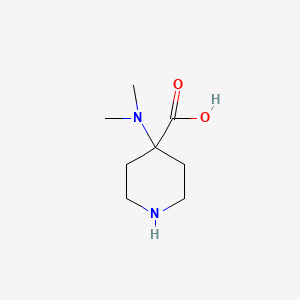

4-Dimethylamino-piperidine-4-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine scaffold is a cornerstone in the fields of organic and medicinal chemistry due to its prevalence in a vast array of natural products and synthetic pharmaceuticals. This six-membered nitrogen-containing heterocycle is a key structural motif in numerous FDA-approved drugs. Its significance stems from several key attributes.

Firstly, the piperidine ring is a saturated heterocycle, which provides a three-dimensional geometry that can be advantageous for molecular recognition and binding to biological targets. This non-flat structure allows for the precise spatial orientation of substituent groups, which is crucial for optimizing interactions with enzymes and receptors.

Secondly, the nitrogen atom within the piperidine ring is basic, allowing it to be protonated at physiological pH. This property can enhance the aqueous solubility of a drug molecule and enable the formation of critical ionic interactions with biological targets. Furthermore, the nitrogen atom provides a convenient handle for chemical modification, allowing for the introduction of a wide variety of substituents to fine-tune a molecule's pharmacological profile.

The incorporation of piperidine-based analogues into molecular scaffolds can advantageously alter important pharmacokinetic properties such as lipophilicity and metabolic stability. As a result, piperidine and its derivatives have been successfully employed in the development of a wide range of therapeutic agents, including CNS modulators, anticancer drugs, antihistamines, and analgesics. The versatility of the piperidine scaffold ensures its continued importance as a privileged structure in modern drug discovery.

Overview of Research Trajectories for 4-Dimethylamino-piperidine-4-carboxylic Acid

Direct and extensive research focused specifically on this compound is not widely documented in peer-reviewed literature. However, its primary research trajectory can be understood through its role as a chemical intermediate and a building block in synthetic chemistry. The compound is commercially available, often as a dihydrochloride (B599025) salt, which indicates its utility in laboratory-scale synthesis rather than as an end-product itself.

The main research applications involving this compound and its close analogues fall into the following areas:

Scaffold for Combinatorial Chemistry: The dual functionality of the molecule (a tertiary amine and a carboxylic acid) makes it a candidate for the construction of chemical libraries. The carboxylic acid can be converted into amides, esters, or other functional groups, while the piperidine nitrogen can be functionalized, often after a deprotection step if a precursor is used.

Synthesis of Novel Bioactive Molecules: Research on related piperidine-4-carboxylic acid derivatives has shown their use in creating novel compounds for therapeutic applications, such as monoamine neurotransmitter re-uptake inhibitors. google.com The synthesis of various derivatives, such as amides and sulfonamides from piperidine-4-carboxamide, has been explored to develop new analgesic and antibacterial agents. researchgate.net It is plausible that this compound is used in similar synthetic campaigns to explore structure-activity relationships.

Development of Synthetic Methodologies: The synthesis of substituted piperidine carboxylic acids is a research area in itself. google.com For instance, methods have been developed for the preparation of related compounds like 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. researchgate.net The synthesis of the title compound would likely involve multi-step procedures starting from simpler piperidine precursors, such as 4-piperidone (B1582916). orgsyn.org

Scope and Objectives of Academic Investigations Focused on the Chemical Compound

The academic and industrial interest in a compound like this compound is driven by specific objectives rooted in medicinal chemistry and drug discovery. The primary goal is to leverage its unique structural features to design and synthesize novel molecules with desirable biological activities and improved physicochemical properties.

The key objectives for utilizing this compound in research include:

Exploration of Structure-Activity Relationships (SAR): In drug design, systematic modifications of a lead compound are made to understand which parts of the molecule are important for its biological activity. The use of this compound allows for the introduction of a rigid scaffold with a specific substitution pattern. The objective is to synthesize a series of analogues to probe the SAR of a particular biological target and optimize potency and selectivity.

Creation of Novel Chemical Entities: The development of new drugs often relies on the creation of novel chemical entities that can be patented. The unique substitution pattern of this compound provides a distinct chemical scaffold that can be used to generate new molecular frameworks. The objective for academic and industrial labs is to synthesize these new molecules and screen them for a wide range of biological activities, from anticancer to CNS disorders. For example, derivatives of piperidine-4-carboxylic acid phenyl-alkyl-amide have been investigated as potential monoamine neurotransmitter re-uptake inhibitors. google.com

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-10(2)8(7(11)12)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEOLLFBMMRLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCNCC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Dimethylamino Piperidine 4 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for Piperidine-4-carboxylic Acid Cores

The piperidine (B6355638) ring is a fundamental heterocyclic scaffold found in numerous natural products and pharmaceuticals. chemrxiv.orgajchem-a.com Consequently, a variety of synthetic methods for its construction have been developed.

Intramolecular cyclization is a primary strategy for forming the piperidine ring. nih.gov These reactions can be initiated through various mechanisms, including radical-mediated processes and electrophilic cyclization. nih.govbeilstein-journals.org For instance, the cyclization of amino-aldehydes can be catalyzed by cobalt(II) to yield piperidine structures. nih.gov Another approach involves the electroreductive cyclization of imines with dihaloalkanes, which can be performed in a flow microreactor for improved efficiency and scalability. beilstein-journals.org Additionally, the synthesis of 2-substituted carboxypiperidines can be achieved from amino acids, preserving their stereochemistry. nih.govresearchgate.net

A notable method for preparing a protected precursor, 1-tert-butyloxycarbonyl-4-aminopiperidine-4-carboxylic acid, involves a multi-step sequence starting from 4-piperidone (B1582916) monohydrate hydrochloride. orgsyn.org This process includes the formation of a hydantoin (B18101) intermediate, followed by protection of the piperidine nitrogen and subsequent hydrolysis to yield the desired amino acid. orgsyn.org

Table 1: Comparison of Cyclization Strategies for Piperidine Ring Formation

| Method | Key Features | Advantages | Limitations |

| Radical-Mediated Cyclization | Utilizes radical intermediates to form C-C or C-N bonds. nih.gov | Can be effective for complex structures. | May require specific radical initiators and can sometimes lead to side products. nih.gov |

| Electroreductive Cyclization | Employs electrochemical reduction to induce cyclization. beilstein-journals.org | Can be performed under mild conditions and avoids toxic reagents. beilstein-journals.org | May require specialized equipment like a flow microreactor. beilstein-journals.org |

| From Amino Acids | Preserves the stereochemistry of the starting amino acid. nih.govresearchgate.net | Excellent for enantioselective synthesis. | The scope may be limited by the availability of the starting amino acids. |

| Hydantoin-Based Synthesis | A multi-step process involving the formation and hydrolysis of a hydantoin ring. orgsyn.org | Provides a route to orthogonally protected 4-aminopiperidine-4-carboxylic acid. orgsyn.org | Involves multiple steps which can impact overall yield. |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient route to complex molecules. The Ugi four-component reaction (Ugi-4CR) is particularly valuable for synthesizing derivatives of 4-aminopiperidine-4-carboxylic acid. researchgate.netnih.gov This reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov

A two-step sequence employing the Ugi-4CR has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, which has been successfully applied to the synthesis of the opioid analgesics carfentanil and remifentanil. researchgate.net This approach offers advantages in terms of shorter reaction times and improved yields compared to previous methods. researchgate.net The Ugi reaction's versatility allows for the creation of diverse libraries of compounds by varying the starting components. nih.govnih.gov

Visible light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex heterocyclic structures under mild conditions. chemrxiv.orgrsc.org This approach can be used to generate radical intermediates that undergo cascade cyclizations to form piperidine rings. rsc.org For example, azaheterocycle-fused piperidines can be synthesized through a tandem trifluoromethylation-arylation of unactivated alkenes. rsc.org

Photocatalysis can also be used for the regiodivergent functionalization of saturated N-heterocycles, allowing for selective modification at either the α- or β-position. chemrxiv.org This is achieved through a flavin-based catalyst that promotes the formation of a key iminium ion intermediate. chemrxiv.org

Advanced Strategies for Introducing the 4-Dimethylamino Moiety

Once the piperidine-4-carboxylic acid core is established, the next crucial step is the introduction of the 4-dimethylamino group.

Controlling the stereochemistry at the C4 position is critical for the biological activity of many piperidine derivatives. Stereoselective and enantioselective methods are therefore highly sought after. nih.govnih.gov One approach involves the diastereoselective nucleophilic substitution of a hydroxyl group at the C4 position with an azide, which can then be reduced to the amine. rsc.org

Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts or chiral starting materials. nih.govnih.gov For instance, a one-pot synthesis of piperidin-4-ols has been developed using a gold-catalyzed cyclization, which can be made enantioselective by starting with a chiral amine. nih.gov Another method involves a Rh-catalyzed asymmetric reductive Heck reaction to create 3-substituted tetrahydropyridines with high enantioselectivity, which can then be further modified. acs.org

Table 2: Examples of Stereoselective and Enantioselective Syntheses

| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |

| Diastereoselective Nucleophilic Substitution | Sodium azide, Methanesulfonyl chloride rsc.org | Conversion of a 4-hydroxy group to a 4-azido group. rsc.org | Highly stereoselective introduction of the nitrogen functionality. rsc.org |

| Gold-Catalyzed Cyclization | Gold(I) catalyst nih.gov | Cyclization of N-homopropargyl amide. nih.gov | Excellent diastereoselectivities; enantioselectivity achieved with chiral starting amine. nih.gov |

| Rh-Catalyzed Asymmetric Reductive Heck Reaction | [Rh(cod)(OH)]₂ acs.org | Carbometalation of dihydropyridine. acs.org | High enantioselectivity. acs.org |

In multi-step syntheses, it is often necessary to protect the amine functionality to prevent unwanted side reactions. masterorganicchemistry.commasterorganicchemistry.com Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comcreative-peptides.com

The choice of protecting group is crucial as it must be stable under the reaction conditions used in subsequent steps but easily removable when desired. masterorganicchemistry.com The Boc group, for example, is typically removed under acidic conditions using trifluoroacetic acid (TFA). masterorganicchemistry.comcreative-peptides.com The Cbz group is often removed by catalytic hydrogenation. masterorganicchemistry.com The Fmoc group is base-labile and is commonly removed using a solution of piperidine in DMF. masterorganicchemistry.comnih.gov The orthogonality of these protecting groups allows for selective deprotection in the presence of other protected functional groups. masterorganicchemistry.com

For the synthesis of 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)piperidine-4-carboxylic acid, the piperidine nitrogen is protected with a Boc group, while the 4-amino group is protected with an Fmoc group, demonstrating an orthogonal protection strategy. orgsyn.org

Radical-Mediated Cyclization Techniques

Radical-mediated reactions offer a powerful method for the construction of cyclic systems, including the piperidine ring. rsc.org These techniques often involve the formation of a nitrogen or carbon-centered radical which then undergoes an intramolecular cyclization.

One common approach involves the cyclization of an acyclic amine precursor containing a suitably positioned radical initiator, such as a halogen. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. organic-chemistry.orgresearchgate.net While this specific example leads to a 2,4-substitution pattern, the underlying principle of generating a radical that attacks an internal double bond can be adapted for 4,4-disubstituted systems by modifying the starting material. The efficiency and diastereoselectivity of these cyclizations can be highly dependent on the radical initiator and the hydrogen atom donor used. For example, using tris(trimethylsilyl)silane (B43935) (TTMSS) instead of the more common tributyltin hydride (TBTH) has been shown to dramatically enhance the diastereoselectivity in certain radical cyclizations, achieving ratios of up to 99:1. organic-chemistry.orgresearchgate.net This improvement is attributed to the slower trapping of the resulting piperidine radical by TTMSS, which allows for a selective rearrangement of the minor stereoisomer to the more stable product. organic-chemistry.org

Table 1: Examples of Radical-Mediated Piperidine Synthesis

| Starting Material | Reagents/Catalyst | Product Type | Yield | Key Finding | Reference |

|---|---|---|---|---|---|

| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane (TTMSS), AIBN | 2,4-disubstituted piperidines | 60-90% | TTMSS significantly enhances diastereoselectivity (up to 99:1 trans/cis) compared to TBTH. | organic-chemistry.orgresearchgate.net |

| Linear amino-aldehydes | Cobalt(II) catalyst | Various piperidines | Good | A competitive 1,5-H-transfer can form a linear alkene byproduct. | nih.gov |

| Unsaturated diacyl piperazine (B1678402) derivatives | Mn(OAc)₃ | Dihydrofuran-piperazine compounds | 31-81% | Demonstrates Mn(OAc)₃ as an effective mediator for radical cyclization involving piperazine scaffolds. | nih.gov |

Intramolecular Hydroamination and Reductive Amination Methods

Intramolecular hydroamination and reductive amination are robust and widely used strategies for constructing nitrogen-containing heterocycles like piperidine. researchgate.net These methods are particularly relevant for synthesizing the precursor 4-amino-piperidine-4-carboxylic acid.

Intramolecular Hydroamination involves the direct addition of an N-H bond across a C-C multiple bond within the same molecule. This atom-economical process can be catalyzed by various metals or Brønsted acids. For example, the cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen can be effectively catalyzed by strong acids like triflic acid or sulfuric acid, leading to excellent yields of piperidines. researchgate.net Palladium and gold complexes have also been employed to catalyze intramolecular hydroamination reactions, offering pathways to substituted piperidines. nih.govrsc.org

Reductive Amination is a cornerstone of amine synthesis and is highly applicable to the formation of the piperidine ring. organic-chemistry.org This method can be approached in several ways:

Cyclization of Acyclic Precursors: A common strategy involves a double reductive amination of a dicarbonyl compound. This approach efficiently constructs the piperidine skeleton, and the use of sugar-derived dicarbonyls can ensure the desired stereochemistry of hydroxyl groups in the final product. chim.it

Derivatization of Piperidones: A highly effective route to 4,4-disubstituted piperidines starts from a pre-formed 4-piperidone. The synthesis of the key intermediate, 4-aminopiperidine-4-carboxylic acid, can be achieved via a Strecker synthesis. This reaction involves treating a 4-piperidone (often N-protected, e.g., with an acetyl or benzyl (B1604629) group) with potassium cyanide and an ammonium (B1175870) salt. The resulting α-aminonitrile is then hydrolyzed to the desired α-amino acid. researchgate.net

Post-Cyclization N-Alkylation: Once the 4-aminopiperidine-4-carboxylic acid scaffold is formed, the final dimethylamino group can be installed. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary or secondary amines. wikipedia.orgdntb.gov.uamdpi.com This reaction uses excess formaldehyde (B43269) and formic acid to convert the primary amino group into a dimethylamino group, typically in high yield. wikipedia.orgjk-sci.comyoutube.com The reaction proceeds via reductive amination, where formic acid acts as the hydride source, and the process irreversibly stops at the tertiary amine stage without forming quaternary ammonium salts. wikipedia.orgjk-sci.com

A two-step sequence involving an Ugi four-component reaction has also been developed for the efficient preparation of 4-aminopiperidine-4-carboxylic acid derivatives, which can then be further modified. researchgate.netnih.gov

Comparative Analysis of Synthetic Efficiencies and Yield Optimization

Choosing a synthetic route depends on factors like precursor availability, desired scale, cost, and stereochemical requirements. Each of the discussed methods presents distinct advantages and challenges.

Radical-Mediated Cyclization:

Advantages: This method is powerful for creating complex ring systems and can tolerate a wide range of functional groups. Recent advancements have improved control over stereoselectivity. organic-chemistry.orgnews-medical.net

Disadvantages: Reactions can suffer from side products, such as the formation of linear alkenes through competing hydrogen atom transfer. nih.gov The reagents used, like tin hydrides, can be toxic, although alternatives like TTMSS are available. organic-chemistry.orgresearchgate.net Yields can be variable and optimization may be required.

Intramolecular Hydroamination:

Advantages: This is a highly atom-economical method as it involves an addition reaction with no byproducts. When catalyzed by simple Brønsted acids, it avoids the use of expensive or toxic metals. researchgate.net

Disadvantages: The substrate scope can be limited, often requiring activated alkenes or specific protecting groups on the nitrogen to facilitate cyclization.

Reductive Amination:

Advantages: This is arguably the most versatile and reliable method. The synthesis of 4,4-disubstituted piperidines from 4-piperidones is a well-established and high-yielding approach. nih.govdtic.mil The subsequent Eschweiler-Clarke methylation is also a robust and high-yielding reaction (often >90%). mdpi.com This pathway offers a clear and efficient route to the target molecule.

Table 2: Comparative Overview of Synthetic Strategies

| Method | Typical Yields | Key Advantages | Key Disadvantages | Applicability to Target Compound |

|---|---|---|---|---|

| Radical Cyclization | Moderate to Good (60-90%) | Good for complex scaffolds; high diastereoselectivity possible with right reagents. | Potential for side reactions; use of toxic reagents (e.g., tin); requires specific precursors. | Feasible, but may require significant optimization to create the 4,4-disubstituted pattern efficiently. |

| Intramolecular Hydroamination | Good to Excellent | Atom-economical; can use simple acid catalysts. | Substrate scope can be limited; may require N-activating groups. | Potentially applicable if a suitable aminoalkene precursor can be synthesized. |

| Reductive Amination (from 4-piperidone) | Good to Excellent (Overall) | Highly reliable and versatile; precursors are often available; well-established procedures (Strecker, Eschweiler-Clarke). | Multi-step synthesis increases overall process length. | Considered the most direct and highest-yielding pathway for this specific target. |

For the synthesis of 4-Dimethylamino-piperidine-4-carboxylic acid specifically, the reductive amination pathway starting from an N-protected-4-piperidone appears to be the most efficient and highest-yielding strategy. The Strecker synthesis provides the crucial 4-amino-4-carboxylic acid core, and the subsequent Eschweiler-Clarke reaction reliably installs the dimethylamino group. While radical and hydroamination methods are powerful tools for piperidine synthesis in general, they would require more complex starting materials and extensive optimization to achieve the desired 4,4-disubstitution pattern with high efficiency. news-medical.netnih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Dimethylamino Piperidine 4 Carboxylic Acid

Fundamental Reaction Profiles of Piperidine (B6355638) Carboxylic Acids

Piperidine carboxylic acids are a class of heterocyclic compounds that feature a saturated piperidine ring and a carboxylic acid functional group. Their chemical reactivity is characterized by the distinct functionalities of the secondary amine within the ring and the carboxylic acid moiety. The piperidine nitrogen is nucleophilic and can participate in a variety of reactions, including N-alkylation, N-acylation, and N-arylation. The reactivity of this nitrogen is influenced by the steric and electronic environment of the ring.

Influence of the Dimethylamino Group on Nucleophilicity and Reactivity

The presence of a dimethylamino group at the 4-position of the piperidine ring significantly modifies the electronic properties and, consequently, the chemical reactivity of the molecule. The dimethylamino group is a strong electron-donating group due to the lone pair of electrons on its nitrogen atom, which can be delocalized through inductive and resonance effects.

This electron-donating nature increases the electron density on the piperidine ring, particularly affecting the nucleophilicity of the piperidine ring nitrogen. Generally, the nucleophilicity of amines follows the order of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com This is attributed to the electron-donating alkyl groups increasing the electron density on the nitrogen. The additional dimethylamino group further enhances the nucleophilicity of the piperidine nitrogen, making it a more potent nucleophile compared to unsubstituted piperidine. This heightened reactivity is analogous to the high nucleophilicity observed in 4-Dimethylaminopyridine (DMAP) compared to pyridine (B92270). wikipedia.org

Table 1: Comparison of Nucleophilicity Parameters for Selected Amines

| Amine | Nucleophilicity Parameter (N) in Water | Relative Nucleophilicity |

| Ammonia (NH₃) | 9.5 | Base |

| Ethylamine | 12.9 | ~1000x Ammonia |

| Diethylamine | 14.7 | ~100,000x Ammonia |

| Piperidine | 18.1 | High |

| Morpholine (B109124) | 15.6 | Lower than Piperidine |

Data sourced from general trends in amine nucleophilicity. The electron-withdrawing oxygen in morpholine reduces its nucleophilicity compared to piperidine. masterorganicchemistry.com

The enhanced nucleophilicity of the piperidine nitrogen in 4-Dimethylamino-piperidine-4-carboxylic acid makes it highly susceptible to acylation. It will readily react with acylating agents such as acid anhydrides and acyl chlorides to form the corresponding N-acylpiperidine derivative. This reaction is often rapid and efficient due to the strong nucleophilic character of the ring nitrogen.

Esterification of the carboxylic acid group can be achieved through standard methods, such as the Fischer esterification with an alcohol under acidic conditions or by using coupling agents. organic-chemistry.org A common and mild method for esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of a highly nucleophilic base, like 4-Dimethylaminopyridine (DMAP). researchgate.net In the case of this compound, the intramolecular basic nitrogen atoms could potentially interfere with acid-catalyzed esterification, making methods that operate under neutral or basic conditions, such as those employing coupling agents or alkyl halides, more suitable.

The synthesis of this compound can proceed through a carboxamide intermediate. For example, a common synthetic route involves the Strecker synthesis starting from a 1-substituted-4-piperidone, which produces an α-aminonitrile. researchgate.net This aminonitrile is then typically hydrated to form an α-aminocarboxamide. The final step is the hydrolysis of this carboxamide precursor to yield the desired carboxylic acid. researchgate.netsmolecule.com This hydrolysis is usually carried out under acidic or basic conditions, which cleaves the amide C-N bond. The Ugi reaction also provides a pathway to these structures, often concluding with an acid hydrolysis step to reveal the final carboxylic acid product from an amide intermediate. researchgate.net

Rearrangement Reactions and Structural Isomerization Pathways

The piperidine ring, being a saturated heterocyclic system, is generally stable. However, under specific reaction conditions, derivatives of piperidine can undergo rearrangement reactions. For instance, studies on piperidine-derived radicals have shown that hydrogen migration reactions can occur, with 1,4- and 1,2-hydrogen shifts being feasible pathways, leading to structural isomers. acs.org The presence of protonation and solvation can significantly influence the mechanism and feasibility of these rearrangements. acs.org

Another documented type of rearrangement involves the ring expansion of smaller ring systems to form piperidines. For example, optically active 3-substituted piperidines can be accessed through the ring expansion of prolinol derivatives. acs.org While these reactions are not universally applicable to all piperidine derivatives, they illustrate that structural isomerization of the piperidine core is possible under specific chemical stimuli. Dieckmann cyclisation of appropriate amidodiesters is another key reaction that leads to the formation of substituted piperidine-2,4-diones, which are precursors to other piperidine structures. core.ac.uk

Catalytic Applications of Analogous Dimethylaminopyridine (DMAP) Derivatives

4-Dimethylaminopyridine (DMAP) is a structural analog of the "upper" portion of this compound and is a widely used hypernucleophilic catalyst in organic synthesis. wikipedia.orgresearchgate.net Its catalytic activity stems from the high nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating dimethylamino group at the 4-position. masterorganicchemistry.comwikipedia.org

The most prominent application of DMAP is in catalyzing acylation and esterification reactions. organic-chemistry.orgresearchgate.netresearchgate.netorganic-chemistry.org The accepted mechanism for esterification with an acid anhydride (B1165640) involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium salt. wikipedia.org This intermediate is much more electrophilic than the anhydride itself. An alcohol then attacks this activated intermediate, and subsequent elimination of the DMAP catalyst yields the ester product. wikipedia.org An auxiliary base is often used to neutralize the carboxylic acid byproduct and regenerate the DMAP catalyst. wikipedia.org

Table 2: Selected Reactions Catalyzed by DMAP and its Analogs

| Reaction Type | Description |

| Esterification | Catalyzes the reaction of carboxylic acids with alcohols, particularly using anhydrides or coupling agents like DCC. wikipedia.orgresearchgate.net |

| Acylation | Promotes the acylation of sterically hindered alcohols and amines. researchgate.netorganic-chemistry.org |

| Baylis-Hillman Reaction | Can act as a nucleophilic catalyst in the reaction between aldehydes and activated alkenes. wikipedia.org |

| Steglich Rearrangement | Facilitates the rearrangement of O-acylated isoureas to N-acylated ureas. wikipedia.org |

| Tritylation | Used in the protection of alcohols with trityl chloride. wikipedia.org |

| Hydrosilylation | Catalyzes the addition of Si-H bonds across double bonds. wikipedia.org |

Chiral derivatives of DMAP have also been developed and employed as enantioselective nucleophilic catalysts, particularly in the kinetic resolution of secondary alcohols and other asymmetric transformations. wikipedia.orgresearchgate.netbham.ac.uk The high catalytic efficiency and broad applicability have established DMAP and its derivatives as indispensable tools in modern organic synthesis.

Computational Chemistry and Theoretical Investigations of 4 Dimethylamino Piperidine 4 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of electronic structure and the prediction of chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency. For molecules similar to 4-Dimethylamino-piperidine-4-carboxylic acid, the B3LYP functional combined with a suitable basis set, such as 6-311G+(d,p), is commonly employed to optimize the molecular geometry and calculate various electronic properties. iucr.org The application of DFT allows for the determination of a stable conformation of the molecule, which is crucial for subsequent analyses of its properties. In related piperidine (B6355638) derivatives, DFT calculations have been successfully used to determine geometric parameters, such as bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. nih.gov

HOMO-LUMO Energy Calculations and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. researchgate.net For related dimethylamino compounds, the HOMO is often localized on the electron-rich dimethylamino group and the aromatic ring, while the LUMO is distributed over the electron-accepting portions of the molecule. This distribution of frontier orbitals provides insight into the charge transfer characteristics of the molecule upon electronic excitation. researchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated from HOMO-LUMO Energies for a Similar Piperidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| Energy Gap (ΔE) | 4.75 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.50 |

| Global Hardness (η) | 2.375 |

| Chemical Potential (μ) | -3.875 |

| Global Electrophilicity Index (ω) | 3.16 |

Note: The data presented in this table is illustrative and based on calculations for a comparable piperidine derivative. The values for this compound would require specific calculations.

Vibrational Frequency Computations and Spectral Predictions

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of a molecule using methods like DFT, a set of vibrational modes and their corresponding frequencies can be obtained. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. uni-muenchen.de For piperidine derivatives, specific vibrational modes can be assigned to the stretching and bending of C-H, C-N, C-C, and N-H bonds, as well as the characteristic vibrations of the piperidine ring. researchgate.netresearchgate.net The carboxylic acid group would exhibit characteristic C=O and O-H stretching vibrations. uni-muenchen.de Comparing the computed vibrational spectrum with experimental data can help to confirm the molecular structure and provide a detailed understanding of the molecule's vibrational dynamics. researchgate.net

Molecular Topology and Electron Density Analyses

Beyond the electronic structure, the spatial arrangement of atoms and the distribution of electron density provide crucial information about a molecule's interactions and bonding characteristics.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Piperidine Derivative

| Interaction Type | Contribution (%) |

| H···H | 55.2 |

| O···H/H···O | 24.1 |

| C···H/H···C | 8.8 |

| N···H/H···N | 2.6 |

| Other | 9.3 |

Note: This table provides an example of the distribution of intermolecular contacts for a related piperidine compound and is for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and hyperconjugative interactions within a molecule. wikipedia.orgtsijournals.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals of a Lewis structure. wikipedia.org NBO analysis provides a quantitative measure of the stabilization energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and reactivity. For a molecule like N-BOC-Piperidine-4-Carboxylic acid, a close analog to the subject compound, NBO analysis can elucidate the stabilization energies arising from interactions between lone pairs on oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. researchgate.net This provides insight into the intramolecular charge transfer and the delocalization of electron density throughout the molecule. researchgate.nettsijournals.com

Prediction of Reaction Pathways and Transition States

The synthesis of this compound can be computationally modeled to predict the most likely reaction pathways and characterize the associated transition states. While direct computational studies specifically targeting this molecule are not extensively documented in publicly available literature, plausible synthetic routes can be proposed and analyzed based on well-established organic reactions for which theoretical investigations have been performed on analogous systems. A likely synthetic pathway involves a two-step process: first, the formation of a 4-amino-piperidine-4-carboxylic acid precursor, followed by the N,N-dimethylation of the primary amino group.

A common method for the synthesis of α-amino acids is the Strecker synthesis. In the context of the target molecule, this would involve the reaction of a suitable N-protected 4-piperidone (B1582916) with a cyanide source (e.g., potassium cyanide) and an ammonium (B1175870) source (e.g., ammonium chloride) to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. The subsequent N,N-dimethylation of the resulting 4-amino-piperidine-4-carboxylic acid can be achieved via the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. wikipedia.orgsynarchive.com

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the mechanisms of these reactions. nih.govresearchgate.netnih.gov By calculating the potential energy surface for the proposed reaction pathways, key stationary points, including reactants, intermediates, transition states, and products, can be identified and their energies determined.

Proposed Reaction Pathway and Theoretical Investigation:

Step 1: Synthesis of 4-Amino-piperidine-4-carboxylic Acid (Strecker Synthesis Analogue)

The initial step would likely involve the formation of an imine from an N-protected 4-piperidone, followed by the nucleophilic addition of a cyanide ion. Computational models, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), can be used to elucidate the transition state of the cyanide addition. nih.gov The transition state would be characterized by the partial formation of the C-CN bond and the partial breaking of the C=N double bond. The calculated activation energy for this step provides insight into the reaction kinetics. Subsequent hydrolysis of the nitrile group to a carboxylic acid involves multiple steps, each with its own transition state, which can also be computationally modeled.

Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

The second stage of the synthesis, the N,N-dimethylation of the 4-amino-piperidine-4-carboxylic acid precursor, is proposed to proceed via the Eschweiler-Clarke reaction. wikipedia.orgjk-sci.com This reaction involves the formation of an iminium ion from the primary amine and formaldehyde, followed by hydride transfer from formic acid. wikipedia.org

Computational studies on similar reductive amination reactions can provide a framework for understanding the transition states in this step. harvard.edu The transition state for the hydride transfer would involve a six-membered ring-like structure where the hydride from formic acid is transferred to the iminium carbon. DFT calculations can predict the geometry of this transition state, including key bond lengths and angles, as well as the activation energy barrier. The reaction proceeds in two successive methylation steps to yield the final N,N-dimethylated product.

Below are hypothetical data tables illustrating the type of information that would be generated from such computational investigations.

Table 1: Calculated Activation Energies for Proposed Reaction Steps

| Reaction Step | Transition State | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Cyanide addition to imine | TS_CN_add | B3LYP | 6-31G(d,p) | 15.2 |

| First hydride transfer (methylation) | TS_H_transfer_1 | M06-2X | 6-311+G(d,p) | 12.8 |

| Second hydride transfer (methylation) | TS_H_transfer_2 | M06-2X | 6-311+G(d,p) | 14.1 |

Note: The data in this table is hypothetical and serves to illustrate the output of computational chemistry studies.

Table 2: Key Geometric Parameters of a Hypothetical Transition State for Hydride Transfer

| Parameter | Bond/Angle | Value (Å / degrees) |

| C-H (forming) | Bond | 1.55 |

| H-O (breaking) | Bond | 1.28 |

| N-C-H | Angle | 105.2 |

| C-O-H | Angle | 115.7 |

Note: The data in this table is hypothetical and represents typical geometric parameters for a hydride transfer transition state.

By examining these predicted reaction pathways and transition states, computational chemistry offers valuable insights into the feasibility and potential optimization of the synthesis of this compound. These theoretical investigations can guide experimental efforts by identifying the most energetically favorable routes and potential side reactions.

Derivatization and Structural Modification of 4 Dimethylamino Piperidine 4 Carboxylic Acid for Enhanced Functionality

Rational Design and Synthesis of Novel Derivatives

Functionalization at the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a prime site for functionalization. The introduction of various substituents at this position can significantly alter the molecule's steric and electronic properties. A common strategy involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which can then be removed and replaced with other functionalities. For instance, N-alkylation can introduce linear or branched alkyl chains, while N-arylation can add aromatic systems. These modifications are crucial for exploring how changes in lipophilicity and basicity at the nitrogen atom influence the molecule's interactions with biological targets.

Techniques such as reductive amination of N-substituted 4-piperidone (B1582916) derivatives are commonly employed to introduce diversity at the piperidine nitrogen. The choice of the N-substituent can also direct the stereoselectivity of subsequent reactions on the piperidine ring.

Modifications of the Carboxylic Acid Group

The carboxylic acid group offers another versatile handle for derivatization. Standard organic chemistry transformations can be used to convert the carboxylic acid into a wide range of functional groups, including esters, amides, and thioesters. Esterification, for example, can be achieved by reacting the carboxylic acid with various alcohols in the presence of a catalyst. This modification is often used to mask the polarity of the carboxyl group or to create prodrugs.

Amide formation, through coupling with primary or secondary amines, introduces a hydrogen bond donor/acceptor unit and can significantly impact the molecule's conformational preferences and biological activity. The synthesis of piperidine-4-carboxamide derivatives has been reported, demonstrating the feasibility of this modification. These derivatization strategies are essential for exploring the role of the carboxylic acid moiety in molecular recognition and for developing analogs with improved properties.

Hybrid Molecules Incorporating the Piperidine-4-carboxylic Acid Core

The concept of molecular hybridization involves combining the 4-Dimethylamino-piperidine-4-carboxylic acid core with other pharmacophoric fragments to create new chemical entities with potentially synergistic or novel activities. This approach aims to develop multi-target-directed ligands by linking the piperidine scaffold to other known bioactive molecules.

For instance, the piperidine-4-carboxylic acid core could be coupled with fragments known to interact with specific biological targets. The synthesis of such hybrids often involves amide bond formation between the carboxylic acid of the piperidine core and an amino group on the other molecule, or vice versa. This strategy has been successfully employed in the development of novel compounds for various applications.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of the functionalized analogs of this compound contribute to their biological activity. By systematically modifying the structure and evaluating the resulting changes in activity, researchers can identify key pharmacophoric elements and optimize lead compounds.

SAR studies on related 4-aminopiperidine (B84694) derivatives have shown that modifications to the N-substituents can significantly impact biological activity. For example, in the context of antifungal agents, the nature of the substituent on the piperidine nitrogen was found to be a critical determinant of potency. Similarly, modifications to the amino group at the 4-position and the carboxylic acid can provide valuable insights into the requirements for molecular recognition by a biological target.

| Modification Site | Type of Modification | Observed Impact on Activity (Example) |

| Piperidine Nitrogen | N-alkylation/arylation | Alters lipophilicity and basicity, influencing target binding and cell permeability. |

| Carboxylic Acid | Esterification/Amidation | Modifies polarity and hydrogen bonding capacity, affecting solubility and target interaction. |

| Piperidine Ring | Substitution | Can introduce steric bulk or additional functional groups, leading to changes in binding affinity and selectivity. |

Design of Targeted Chemical Probes and Ligands

The this compound scaffold can serve as a foundation for the design of targeted chemical probes and ligands. These tools are invaluable for studying biological systems, identifying protein targets, and elucidating mechanisms of action.

A chemical probe based on this scaffold would typically incorporate three key features: a recognition element derived from the core structure to ensure binding to the target of interest, a reactive group for covalent labeling, and a reporter tag (e.g., a fluorophore or an alkyne handle for click chemistry) for detection and visualization. The synthesis of such probes involves multi-step sequences where the piperidine core is functionalized with the necessary components. For example, the carboxylic acid group can be used as an attachment point for a linker connected to a reporter tag, while the piperidine nitrogen can be modified to optimize binding affinity and selectivity.

Coordination Chemistry: Formation of Organometallic Complexes with the Carboxylate Ligand

The carboxylic acid functionality of this compound allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions. The carboxylate group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of diverse organometallic complexes and coordination polymers.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as Versatile Building Blocks and Synthetic Intermediates

4-Dimethylamino-piperidine-4-carboxylic acid and its close analogs are valuable building blocks in synthetic chemistry, offering multiple reactive handles for the construction of diverse molecular frameworks. The piperidine (B6355638) ring provides a robust, three-dimensional scaffold, while the amino and carboxylic acid groups at the 4-position allow for orthogonal chemical modifications, making it a key intermediate in the synthesis of targeted molecules.

Precursors for Chiral Drug Synthesis

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development to enhance efficacy and minimize potential side effects. While this compound itself is achiral, its derivatives are instrumental in the synthesis of chiral molecules. The piperidine framework can be elaborated to create stereocenters, and its rigid structure helps control the stereochemical outcome of reactions at adjacent positions. Chiral derivatives of related piperidine-4-carboxylic acids are frequently used as versatile intermediates in the synthesis of complex chiral drugs. For instance, the enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids has been established from readily available α-amino acids, demonstrating a pathway to chiral pharmaceutical intermediates.

Intermediates for Biologically Active Substances

The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous classes of therapeutic agents. 4-aminopiperidine (B84694) derivatives, in general, are key intermediates for a wide range of biologically active substances. The dimethylamino group can influence properties such as basicity, solubility, and the ability to form hydrogen bonds, which are critical for molecular recognition and binding to biological targets. The carboxylic acid function provides a convenient point for amide bond formation, a common linkage in many pharmaceuticals. This allows for the coupling of the piperidine scaffold to other pharmacophores to generate novel drug candidates.

Contributions to Complex Molecular Architecture

The unique arrangement of functional groups in this compound makes it a valuable component for building complex molecular architectures. As a bifunctional molecule, it can be used in the synthesis of macrocycles, spirocyclic compounds, and other topologically complex structures. The carboxylic acid can be converted into an amide, ester, or other functional groups, while the tertiary amine can act as a nucleophile, a base, or a point of quaternization. This dual reactivity allows for its incorporation into peptide chains or polymeric structures where the piperidine unit imparts specific conformational constraints. The rigidity of the piperidine ring can be exploited to control the spatial orientation of appended substituents, a key consideration in the design of molecules that need to bind to specific protein pockets or other biological receptors.

Development of New Methodologies in Catalysis (drawing parallels from DMAP-catalyzed reactions)

4-(Dimethylamino)pyridine (DMAP) is a widely used and highly efficient nucleophilic catalyst for a multitude of organic reactions, most notably esterifications and acylations. wikipedia.orgresearchgate.net Its catalytic activity stems from the nucleophilic pyridine (B92270) nitrogen, which is enhanced by the electron-donating dimethylamino group through resonance stabilization. wikipedia.org

Drawing a parallel, this compound possesses a structurally similar 4-dimethylamino group, but attached to a saturated piperidine ring instead of an aromatic pyridine ring. This fundamental difference leads to distinct electronic and steric properties that could be harnessed for new catalytic methodologies.

Basicity vs. Nucleophilicity: The nitrogen of the piperidine ring is sp³-hybridized and more basic than the sp²-hybridized nitrogen in DMAP. However, the catalytic efficacy of DMAP relies on its high nucleophilicity to form a reactive acylpyridinium intermediate. wikipedia.org While the piperidine nitrogen in the subject compound is a stronger base, its nucleophilicity might be different. The presence of the bulky carboxylic acid group at the same carbon could sterically hinder the approach to the nitrogen atom, potentially reducing its effectiveness as a nucleophilic catalyst compared to the less-hindered DMAP.

Potential for Bifunctional Catalysis: The presence of both a basic amine and an acidic carboxylic acid group within the same molecule opens the possibility for bifunctional or cooperative catalysis. The carboxylic acid could participate in reactions by activating electrophiles or by facilitating proton transfer steps, working in concert with the amine functionality.

A comparison of the key features of DMAP and the potential catalytic properties of this compound is summarized below.

| Feature | 4-(Dimethylamino)pyridine (DMAP) | This compound (Hypothetical) |

| Ring System | Aromatic (Pyridine) | Saturated (Piperidine) |

| Amine Nitrogen Hybridization | sp² | sp³ |

| Key Catalytic Feature | High Nucleophilicity | High Basicity; Potential for Bifunctional Catalysis |

| Mechanism | Forms reactive N-acylpyridinium ion intermediate wikipedia.org | Could act as a Brønsted base or potentially a nucleophilic catalyst, possibly influenced by the carboxylic acid group. |

| Additional Functional Group | None | Carboxylic Acid |

Explorations in Chemical Biology (focus on mechanistic insights rather than therapeutic outcomes)

In the realm of chemical biology, derivatives of this compound serve as valuable tools to probe and understand complex biological processes at a molecular level. The focus of these explorations is often on elucidating the mechanism of action rather than on the development of a therapeutic outcome itself.

Investigation of Antitumor Properties of Derivatives

The piperidine scaffold is a common feature in many anticancer agents, and modifications to this ring system can have profound effects on biological activity. Mechanistic studies on derivatives of this compound can provide crucial insights into drug-target interactions.

Recent research in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, has highlighted the utility of the 4-dimethylaminopiperidine moiety. In a study on pteridine-7(8H)-one derivatives designed as EGFR inhibitors, replacing a methylpiperazine group with a 4-dimethylaminopiperidine group resulted in a compound with improved inhibitory activity. acs.org This suggests that the 4-dimethylaminopiperidine structure plays a specific role in binding to the kinase.

Mechanistically, this improvement could be attributed to several factors:

Enhanced Binding Interactions: The dimethylamino group may form specific hydrogen bonds or electrostatic interactions with amino acid residues in the EGFR active site that are not possible with a piperazine (B1678402) group.

Optimal Vectorial Orientation: The rigid piperidine ring positions the dimethylamino group in a precise orientation that may be optimal for interaction with the target protein.

Physicochemical Properties: The substitution can alter the local physicochemical environment, such as lipophilicity and basicity, which can influence cell permeability and target engagement.

By systematically studying how such modifications affect binding affinity and enzyme inhibition, researchers can build a detailed model of the structure-activity relationship (SAR), providing a mechanistic blueprint for the design of more potent and selective inhibitors.

Studies of Antimicrobial Activities of Related Complexes

The piperidine scaffold, a core component of this compound, is a prevalent feature in the design of new antimicrobial agents. Research has demonstrated that metal complexes incorporating piperidine and its derivatives can exhibit significant antimicrobial properties. The coordination of these organic ligands with metal ions can enhance their biological activity compared to the ligands alone.

A study on mixed ligand transition metal carbodithioate complexes, which included a 4-methylpiperazine-1-carbodithioate (B13920161) ligand (structurally related to piperidine derivatives), revealed prominent antimicrobial activity. nih.gov These complexes were tested against a panel of pathogenic microbes, including Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. The results, measured by the disk diffusion method, showed that the complexes were effective, with Minimum Inhibitory Concentration (MIC) values ranging from <8 to 512 µg/mL. nih.gov Notably, certain manganese(II) and cobalt(II) complexes were particularly potent against Candida albicans, inhibiting its growth at a concentration as low as 8 µg/mL. nih.gov

The antibacterial activity often varies depending on the metal ion and the co-ligands present in the complex. For instance, in one study, the order of antibacterial activity for mixed metal complexes was observed to be Mn > Zn > Cu > Fe > Co ~ Ni. unn.edu.ng Other research has shown that copper(II) and nickel(II) complexes with ligands derived from 2-(phenylsubstituted) benzimidazole (B57391) also possess antibacterial capabilities. mdpi.com

Investigations into various piperidine derivatives have consistently shown a range of antimicrobial effects. academicjournals.orgbiointerfaceresearch.com For example, one study synthesized six novel piperidine derivatives and evaluated their activity. One of the compounds exhibited the strongest inhibitory activity and the best MIC results against the seven bacteria tested, with MICs as low as 0.75 mg/ml against Bacillus subtilis. academicjournals.orgresearchgate.net Another study found that newly synthesized piperidine derivatives were active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com The enhancement of antimicrobial potency through metal complexation is a recurring theme, suggesting that the formation of these complexes can lead to more effective therapeutic agents. scirp.org

Table 1: Antimicrobial Activity of a Related Piperazine Complex

| Microorganism | [Co(4-MPipzcdt)(phen)2]Cl (MIC in µg/mL) | [Co(4-MPipzcdt)2(phen)] (MIC in µg/mL) |

| P. aeruginosa | 16 | 32 |

| S. aureus | 256 | 128 |

| E. faecalis | 128 | 128 |

| C. albicans | 8 | 16 |

| Data sourced from antimicrobial studies of metal complexes of 4-methylpiperazine-1-carbodithioate. nih.gov |

Research into Antinociceptive Agents Derived from Related Chalcones

Chalcones, which are precursors to flavonoids, represent a significant class of compounds in medicinal chemistry with a wide array of biological activities, including antinociceptive (pain-relieving) effects. nih.govresearchgate.netnih.gov The incorporation of amine moieties, such as the dimethylamino group found in this compound, into chalcone (B49325) structures has been explored to develop new analgesic agents.

A study investigating the synthetic chalcone, 4-dimethylamino chalcone (DMAC), demonstrated its acute antinociceptive effect in both formalin and hot plate tests in mice. nih.gov The research indicated that the mechanism of action involves muscarinic and opioid receptors. nih.gov Furthermore, DMAC was found to be effective in a model of vincristine-induced peripheral neuropathy, where it attenuated thermal hyperalgesia and mechanical allodynia. nih.gov

Other research has focused on acetamidochalcones, which have also shown significant antinociceptive activity in acetic acid-induced writhing tests in mice. nih.gov In these studies, several synthesized chalcones were found to be more potent than reference drugs like acetylsalicylic acid and acetaminophen (B1664979). nih.gov For instance, one of the most effective compounds, N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide, was approximately 32 to 34 times more potent than the standard drugs in the writhing test and also showed efficacy in the formalin and capsaicin (B1668287) tests. nih.gov

The development of new antinociceptive agents often involves modifying the basic chalcone structure to enhance potency and efficacy. The synthesis of a novel benzofuranone from a chalcone precursor yielded a compound with potent, dose-related antinociceptive activity. nih.govresearchgate.net This derivative was about 15 times more active than acetylsalicylic acid and acetaminophen in the writhing test and also demonstrated significant activity in formalin, capsaicin, and glutamate-induced pain models, indicating both central and peripheral analgesic effects. nih.govresearchgate.net These findings underscore the potential of using chalcone scaffolds, particularly those with amine functionalities, as templates for designing new and more effective pain management therapies. journaljpri.com

Table 2: Antinociceptive Activity of a Benzofuranone Derived from a Chalcone

| Test Model | ID₅₀ (µmol/kg) |

| Acetic Acid Writhing Test | 6.1 |

| Formalin Test (1st Phase) | 27.3 |

| Formalin Test (2nd Phase) | 18.9 |

| Capsaicin Test | 12.6 |

| Glutamate Test | 24.5 |

| ID₅₀ represents the dose required to produce a 50% reduction in the nociceptive response. nih.govresearchgate.net |

Development of Enzyme Inhibitors Incorporating Structural Motifs

The piperidine-4-carboxylic acid framework is a valuable scaffold in the design of various enzyme inhibitors due to its structural properties that allow for versatile modifications and interactions with enzyme active sites. researchgate.netnih.gov This motif is integral to the development of inhibitors for a range of enzymatic targets implicated in different diseases.

One area of research involves inhibitors for secretory glutaminyl cyclase (sQC), an enzyme linked to the formation of neurotoxic pyroglutamate-amyloid-beta peptides in Alzheimer's disease. nih.gov Through virtual screening, a novel sQC inhibitor featuring a piperidine-4-carboxamide moiety was identified, demonstrating an IC₅₀ of 34 μM. nih.govresearchgate.net Molecular docking and X-ray crystallography confirmed the binding mode of this compound in the active site of sQC, highlighting the potential of this scaffold for developing high-affinity inhibitors for Alzheimer's therapy. nih.gov

The piperidine-4-carboxamide structure has also been employed to create a new class of inhibitors for Novel Bacterial Topoisomerase Inhibitors (NBTIs), specifically targeting DNA gyrase in Mycobacterium abscessus. nih.gov A lead compound, MMV688844, which has a piperidine-4-carboxamide core, showed bactericidal properties. Structure-activity relationship studies led to the development of analogues with improved potency against various nontuberculous mycobacteria strains compared to the fluoroquinolone moxifloxacin. nih.gov

Furthermore, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and tested as inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are associated with tumors (hCA IX and XII). nih.gov Several of these compounds exhibited potent inhibitory activity in the low nanomolar range and showed selectivity for the tumor-associated isoforms over the cytosolic ones (hCA I and II). Docking studies suggested that this selectivity arises from favorable interactions within the active sites of hCA IX and XII. nih.gov The piperidine scaffold is also a key component in inhibitors targeting MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase), an enzyme in the menaquinone pathway of Mycobacterium tuberculosis. nih.gov

Table 3: Inhibitory Activity of a Piperidine-4-Carboxamide-Based Sulfonamide (Compound 11) against hCA Isoforms

| hCA Isoform | Kᵢ (nM) |

| hCA I | 134.5 |

| hCA II | 63.8 |

| hCA IX | 10.1 |

| hCA XII | 4.7 |

| Kᵢ represents the inhibition constant. Data sourced from studies on human carbonic anhydrase inhibitors. nih.gov |

Future Directions and Emerging Research Avenues for 4 Dimethylamino Piperidine 4 Carboxylic Acid

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of 4-Dimethylamino-piperidine-4-carboxylic acid will likely focus on developing methodologies that align with these principles.

Current synthetic approaches to related piperidine (B6355638) derivatives often rely on multi-step processes that may involve hazardous reagents and generate significant waste. An emerging area of interest is the use of one-pot, multicomponent reactions, which can significantly improve atom economy and reduce the number of purification steps. For instance, a modified Biginelli or Hantzsch-type reaction could be envisioned, utilizing eco-friendly solvents such as water or bio-based solvents. rsc.orgresearchgate.net The use of aqueous solutions of biogenic carboxylic acids as sustainable catalysts and reaction media has shown promise in the synthesis of nitrogen-containing heterocycles and could be a viable approach. rsc.orgresearchgate.net

Furthermore, the exploration of catalytic methods, including biocatalysis and chemocatalysis, will be crucial. Enzymes, for example, could offer highly selective and environmentally benign routes to key intermediates or the final product. Similarly, the development of recyclable heterogeneous catalysts could streamline the synthesis and minimize waste. An ambient electro-oxidation of arylacetylenes has been reported as an environmentally friendly synthesis of aryl carboxylic acids, showcasing a potential green chemistry approach. nih.gov

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Potential Advantages | Relevant Research on Related Compounds |

| Multicomponent Reactions | Increased atom economy, reduced number of steps, simplified purification. | High-yielding synthesis of Biginelli adducts and Hantzsch esters in aqueous media. rsc.orgresearchgate.net |

| Use of Green Solvents | Reduced environmental impact, improved safety profile. | Water, ethanol, and other bio-derived solvents used in the synthesis of various heterocyclic compounds. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzymatic processes for the production of chiral amines and carboxylic acids. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, potential for continuous flow processes. | Use of solid acid or base catalysts in the synthesis of piperidine derivatives. |

| Electrochemical Synthesis | Avoidance of stoichiometric chemical oxidants/reductants, use of electricity as a clean reagent. | Ambient electro-oxidation for the synthesis of carboxylic acids. nih.gov |

Exploration of Novel Reactivity and Undiscovered Chemical Transformations

The dense arrangement of functional groups in this compound—a tertiary amine, a carboxylic acid, and a piperidine ring—suggests a rich and largely unexplored reactive landscape. Future research should aim to uncover novel chemical transformations that leverage the interplay between these functionalities.

The presence of both a nucleophilic tertiary amine and an electrophilic carboxylic acid (or its activated derivatives) within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of novel bicyclic or spirocyclic structures. For example, under appropriate conditions, intramolecular amidation could lead to the formation of a bicyclic lactam. The reactivity of the piperidine ring itself, particularly at the positions alpha to the nitrogen, could be exploited for further functionalization.

Moreover, the quaternary carbon at the 4-position can act as a chiral center if the substituents are appropriate, making the development of asymmetric transformations a key area of interest. The catalytic activity of related 4-dialkylaminopyridines (DMAP) in a wide range of reactions, including acylation and esterification, suggests that this compound could also exhibit interesting catalytic properties, potentially as an organocatalyst. researchgate.netresearchgate.netsemanticscholar.orgumich.eduresearchgate.netumich.eduresearchgate.netacs.orgnih.gov

The following table outlines potential areas for reactivity exploration.

| Functional Group/Structural Feature | Potential Reaction Type | Potential Outcome |

| Tertiary Amine and Carboxylic Acid | Intramolecular amidation | Formation of novel bicyclic lactams. |

| Piperidine Ring | C-H functionalization | Introduction of new substituents on the piperidine ring. |

| Quaternary Carbon Center | Asymmetric synthesis | Access to enantiomerically pure derivatives with potential biological applications. |

| Overall Molecule | Organocatalysis | Use as a catalyst in various organic transformations. |

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these methods can be employed for the de novo design of novel derivatives with tailored properties and for the prediction of their physicochemical and biological characteristics.

Density Functional Theory (DFT) can be utilized to investigate the electronic structure, reactivity descriptors (such as HOMO-LUMO energies and electrostatic potential maps), and spectroscopic properties of the molecule and its derivatives. rsc.orgnih.govnih.govresearchgate.net Such studies can provide insights into the molecule's reactivity and guide the design of new chemical transformations. For instance, DFT studies on related 4-aminopiperidine (B84694) derivatives have been used to understand their reactivity and biological activity. nih.govnih.govresearchgate.net

Molecular dynamics (MD) simulations can be employed to study the conformational landscape of the molecule and its interactions with biological macromolecules, such as proteins or nucleic acids. This can be particularly valuable in the design of chemical probes to study specific biological targets. nih.govnih.govresearchgate.net Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of a library of virtual derivatives, thereby prioritizing the synthesis of the most promising candidates.

A table of computationally predictable properties for a generic 4-aminopiperidine-4-carboxylic acid scaffold is presented below to illustrate the potential of these methods.

| Property | Computational Method | Potential Application |

| Electronic Properties (HOMO/LUMO, ESP) | Density Functional Theory (DFT) | Prediction of reactivity, design of novel reactions. rsc.orgnih.govnih.govresearchgate.net |

| Conformational Analysis | Molecular Dynamics (MD) | Understanding of 3D structure and flexibility, design of conformationally constrained analogs. |

| Binding Affinity to Biological Targets | Molecular Docking, MD simulations | In silico screening for potential biological activity, design of chemical probes. nih.govnih.govresearchgate.net |

| Physicochemical Properties (Solubility, Lipophilicity) | QSPR models | Prediction of drug-likeness and suitability for material science applications. |

Potential Integration into Supramolecular Systems and Material Science

The ability of this compound to engage in various non-covalent interactions, such as hydrogen bonding (through the carboxylic acid and potentially the protonated amine) and electrostatic interactions, makes it an attractive building block for the construction of supramolecular assemblies and functional materials.

The carboxylic acid moiety can form strong hydrogen bonds, leading to the formation of dimers or extended networks. The tertiary amine can be protonated to form a cationic center, which can then interact with anionic species to form salts with potentially interesting properties. The piperidine ring provides a rigid scaffold that can be further functionalized to tune the self-assembly behavior.

Future research could explore the use of this compound in the design of metal-organic frameworks (MOFs) or coordination polymers, where the carboxylic acid and the tertiary amine can act as ligands for metal ions. nih.gov The resulting materials could have applications in gas storage, catalysis, or sensing. Additionally, the incorporation of this molecule into polymers could lead to the development of new materials with tailored properties, such as stimuli-responsive hydrogels or functional coatings. The study of organotin(IV) carboxylates with 4-piperidinecarboxylic acid has demonstrated the potential for creating complexes with interesting biological and structural properties. nih.govnih.gov

| Supramolecular System/Material Type | Key Intermolecular Interactions | Potential Applications |

| Self-Assembled Monolayers | Hydrogen bonding, van der Waals interactions | Surface modification, sensors. |

| Metal-Organic Frameworks (MOFs) | Coordination bonds, hydrogen bonding | Gas storage, catalysis, separation. |

| Coordination Polymers | Coordination bonds | Luminescent materials, magnetic materials. nih.gov |

| Functional Polymers | Covalent incorporation | Drug delivery, stimuli-responsive materials. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Dimethylamino-piperidine-4-carboxylic acid, and what analytical techniques are employed for characterization?

- Methodological Answer : Synthesis typically involves modifying piperidine derivatives through acetylation or alkylation reactions. For example, acetylation of piperidine-4-carboxylic acid with acetic anhydride in the presence of pyridine under reflux conditions yields intermediates, which are further functionalized to introduce the dimethylamino group . Characterization relies on IR spectroscopy (to confirm carbonyl and amino groups), H/C NMR (to verify substitution patterns), and mass spectrometry (for molecular weight validation) .

Q. How do the structural features of this compound influence its reactivity in organic synthesis?

- Methodological Answer : The dimethylamino group acts as an electron donor, enhancing solubility in polar solvents and directing electrophilic substitution reactions. The carboxylic acid moiety enables conjugation with amines or alcohols via coupling reagents (e.g., EDC/HOBt), making it a versatile intermediate for peptide mimetics or metal-chelating ligands . The steric hindrance from the dimethyl group may slow reactions at the 4-position, necessitating optimized reaction conditions .

Advanced Research Questions

Q. What computational strategies are recommended for optimizing the synthesis of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3-LYP is critical for modeling reaction pathways and transition states. For instance, DFT can predict the energetics of acetylation steps or the stability of intermediates. Scaling factors for vibrational frequencies (e.g., 0.95–0.98 for B3-LYP/6-31G(d)) improve accuracy in IR spectral matching . Molecular dynamics simulations further assess solvent effects on reaction yields .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

- Methodological Answer : Contradictions between NMR and IR data often arise from dynamic stereochemistry or tautomerism. To resolve this, use X-ray crystallography (refined via SHELX software) for unambiguous structural confirmation . For non-crystalline samples, NOESY or ROESY NMR experiments can identify spatial proximities between substituents, clarifying conformational ambiguities .

Q. What pharmacological targets are associated with this compound derivatives, and what experimental models validate their activity?

- Methodological Answer : Derivatives like tetrazolylalkyl-piperidinecarboxylic acids exhibit NMDA receptor antagonism. In vitro validation includes competitive binding assays (e.g., displacement of H-CGS-19755) and cortical-wedge electrophysiology to measure IC values against NMDA-induced currents . In vivo models, such as NMDA-induced convulsions in neonatal rats, assess anticonvulsant efficacy, with dose-response curves determining minimum effective doses .

Q. How can this compound be integrated into peptide design to enhance helical stability?

- Methodological Answer : The rigid piperidine ring and α,α-disubstitution pattern make it a conformationally constrained amino acid analog. Solid-phase peptide synthesis (SPPS) incorporates it into peptide backbones using Fmoc-protected derivatives. Circular dichroism (CD) spectroscopy confirms helical stabilization, while molecular dynamics simulations quantify backbone rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.